molecular formula C18H12N6OS3 B2629620 N-(1,3-benzothiazol-2-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868966-81-8

N-(1,3-benzothiazol-2-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2629620
CAS No.: 868966-81-8
M. Wt: 424.52
InChI Key: OCCDPOYYYHYPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzothiazole core linked via a sulfanyl-acetamide bridge to a [1,2,4]triazolo[4,3-b]pyridazine moiety substituted with a thiophen-2-yl group. The thiophene substituent introduces electronic and steric properties that could influence solubility and target interaction.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6OS3/c25-15(20-18-19-11-4-1-2-5-12(11)28-18)10-27-16-8-7-14-21-22-17(24(14)23-16)13-6-3-9-26-13/h1-9H,10H2,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCDPOYYYHYPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=CS5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide likely involves multi-step organic synthesis. Typical steps might include:

  • Formation of the benzothiazole ring.
  • Synthesis of the triazolopyridazine moiety.
  • Coupling of the thiophene ring.
  • Final assembly of the acetamide linkage.

Each step would require specific reagents, catalysts, and conditions, such as:

    Reagents: Various halides, amines, thiols, and acids.

    Catalysts: Palladium or copper catalysts for coupling reactions.

    Conditions: Controlled temperatures, inert atmospheres, and specific solvents.

Industrial Production Methods

Industrial production would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions and purification processes would be crucial.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the electronic properties.

    Reduction: Removal of oxygen or addition of hydrogen atoms, possibly affecting biological activity.

    Substitution: Replacement of one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing benzothiazole and triazole moieties have shown effectiveness against various bacterial strains and fungi. A study highlighted the potential of these compounds in combating resistant strains of Mycobacterium tuberculosis, suggesting that N-(1,3-benzothiazol-2-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide may also possess similar properties .

Anticancer Activity

The compound's structural components are known to interact with key biological pathways involved in cancer progression. For example:

  • Inhibition of c-Met Kinase : Compounds with triazolo-pyridazine scaffolds have demonstrated potent inhibition against c-Met kinase, which is implicated in various cancers . This suggests that this compound could be explored as a potential anticancer agent.

Neuroprotective Effects

Some studies have indicated that related compounds exhibit neuroprotective effects in models of neurodegenerative diseases. The structural motifs present in this compound may confer similar protective benefits against neuronal damage .

Case Study 1: Antitubercular Activity

A series of compounds derived from benzothiazole were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Among the tested compounds, those with structural similarities to this compound exhibited promising results with low IC50 values .

Case Study 2: Cancer Inhibition Studies

Recent research on triazole derivatives has shown that modifications at specific positions can lead to enhanced potency against cancer cell lines. The efficacy of such modifications may be applicable to this compound in future drug development efforts .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialBenzothiazole derivativesSignificant inhibition against M. tuberculosis
AnticancerTriazolo-pyridazine derivativesInhibition of c-Met kinase
NeuroprotectiveSimilar heterocyclesProtection against neuronal damage

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, affecting cellular processes. Detailed studies would be required to elucidate the exact pathways and molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on core heterocycles, substituents, synthesis strategies, and inferred biological properties.

Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Biological Activity (Inferred) Reference
Target Compound: N-(1,3-benzothiazol-2-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide Benzothiazole + triazolo-pyridazine Thiophen-2-yl Potential kinase/enzyme inhibition -
N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide Benzothiazole + piperazine Pyridine-2-carbonyl Anticancer (via piperazine-mediated binding)
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(tert-butyl)-1,3-thiazol-2-yl]acetamide Triazolo-pyrimidine + thiazole 5,7-Dimethyl; tert-butyl Not reported; likely metabolic stability
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide Benzothiazole + triazole 4-Methyl; pyridin-3-yl Kinase inhibition (structural analogy)
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide Benzodiazole + triazole + thiazole 4-Bromophenyl; phenoxymethyl Antidiabetic (docking studies)

Key Observations:

Core Heterocycles: The target compound uniquely combines a benzothiazole with a triazolo-pyridazine core, whereas analogs often substitute pyridazine with pyrimidine (e.g., ) or simplify the system to triazole-thiazole hybrids (e.g., ). Thiophene vs. Aryl Substituents: The thiophen-2-yl group in the target compound is smaller and more electron-rich than bulkier substituents like 4-bromophenyl (e.g., ) or tert-butyl (e.g., ), which may improve membrane permeability but reduce steric hindrance at binding sites.

Synthesis Strategies:

  • The target compound’s sulfanyl-acetamide bridge suggests a nucleophilic substitution reaction between a chloroacetamide intermediate (e.g., N-(1,3-benzothiazol-2-yl)-2-chloroacetamide) and a thiol-containing triazolo-pyridazine derivative, analogous to methods described for piperazine-linked analogs in .
  • In contrast, triazole-containing analogs (e.g., ) employ click chemistry (Cu-catalyzed azide-alkyne cycloaddition), highlighting divergent synthetic routes depending on heterocycle complexity.

Biological Implications:

  • Docking studies in suggest that bromophenyl and fluorophenyl substituents enhance interactions with enzyme active sites (e.g., α-glucosidase), implying that the target compound’s thiophene group may offer distinct electronic profiles for selective inhibition.
  • The tert-butyl group in likely improves metabolic stability but may reduce solubility—a trade-off avoided in the target compound’s thiophene design.

Physicochemical Properties

Property Target Compound N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) 2-[(5,7-Dimethyltriazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Molecular Weight ~460–480 g/mol (estimated) 577.53 g/mol 402.48 g/mol
Predicted LogP ~3.5 (moderate lipophilicity) ~4.2 (high lipophilicity due to bromophenyl) ~2.8 (lower lipophilicity with methyl groups)
Key Functional Groups Thiophene, sulfanyl, triazolo-pyridazine Bromophenyl, triazole, thiazole Triazolo-pyrimidine, tert-butyl

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its pharmacological significance.

Chemical Structure and Properties

The compound has a molecular formula of C18H15N5OSC_{18}H_{15}N_5OS and a molecular weight of approximately 351.4 g/mol. Its structure features a benzothiazole moiety linked to a thiophenyl-triazolopyridazine unit through a sulfanyl group, which is critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzothiazole and triazole compounds possess significant antibacterial properties against various pathogens. For instance, similar compounds have shown minimal inhibitory concentrations (MIC) as low as 50 μg/mL against pathogenic bacteria .
  • Anticancer Properties : Compounds with similar structural motifs have demonstrated cytotoxic effects on cancer cell lines. For example, 1,2,4-triazole derivatives have shown IC50 values ranging from 1.02 to 74.28 μM against different cancer cell lines .
  • Anti-inflammatory Effects : Some benzothiazole derivatives have been reported to exhibit anti-inflammatory properties in vitro, potentially through inhibition of pro-inflammatory cytokines .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific biological targets involved in cell signaling pathways related to inflammation and cancer proliferation.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives against Mycobacterium tuberculosis. Among the tested compounds, those with similar structural features to our compound exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM .

Case Study 2: Anticancer Activity

In another investigation focusing on triazole derivatives, several compounds were synthesized and tested against multiple cancer cell lines. One particular derivative showed an IC50 value of 0.8 μM, indicating high potency against HepG2 cells . This suggests that this compound may also exhibit similar anticancer properties.

Data Table: Biological Activities

Activity TypeReferenceIC50/Effectiveness
Antimicrobial MIC = 50 μg/mL
Anticancer IC50 = 0.8 μM
Anti-inflammatory Inhibition of cytokines

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing this compound, and how can reaction conditions be optimized?

  • The synthesis involves coupling heterocyclic moieties (benzothiazole, triazolopyridazine) via sulfanyl and acetamide linkages. A validated approach includes:

  • Step 1 : Synthesis of the triazolopyridazine core via cyclization of thiophene-substituted hydrazine derivatives under acidic conditions.
  • Step 2 : Thiolation at the 6-position of the triazolopyridazine using Lawesson’s reagent or NaSH.
  • Step 3 : Nucleophilic substitution with 2-chloroacetamide derivatives bearing the benzothiazole group.
    • Optimization involves solvent selection (DMF or THF for polar intermediates), temperature control (60–80°C for cyclization), and catalysts (e.g., CuI for thiol-ether coupling). Purity is confirmed via TLC and recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks for the benzothiazole NH (δ 10.2–11.5 ppm), thiophene protons (δ 6.8–7.5 ppm), and triazolopyridazine carbons (δ 150–160 ppm).
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ with isotopic patterns matching halogen-free heterocycles.
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values.
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can structural ambiguities (e.g., tautomerism in the triazolopyridazine core) be resolved using X-ray crystallography?

  • Single-crystal X-ray diffraction with SHELXL (v.2015+) is recommended. Key steps:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding (N–H⋯S interactions) and π-stacking between thiophene and benzothiazole rings.
  • Tautomer Discrimination : Compare experimental bond lengths (C–N in triazole: ~1.32 Å vs. 1.38 Å for pyridazine) with DFT-optimized models .

Q. What strategies are effective for analyzing contradictory biological activity data (e.g., antioxidant vs. cytotoxic effects)?

  • Dose-Response Profiling : Use IC50 curves (72-hour assays) to differentiate cytotoxic thresholds (e.g., >50 μM) from antioxidant activity (e.g., DPPH scavenging at 10–20 μM).
  • Mechanistic Studies : Compare ROS inhibition in cell-free vs. cellular systems (e.g., HepG2 cells) to isolate membrane permeability effects.
  • SAR Analysis : Modify thiophene substituents (e.g., electron-withdrawing groups) to decouple redox activity from cytotoxicity .

Q. How can computational methods guide the optimization of pharmacokinetic properties (e.g., logP, solubility)?

  • Molecular Dynamics (MD) : Simulate solvation in aqueous/PBS buffers to predict solubility.
  • DFT Calculations : Calculate HOMO-LUMO gaps to assess redox stability.
  • ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (target 2–4) by adjusting thiophene or benzothiazole substituents. Validate with experimental logD7.4 measurements .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in related analogs?

  • Variable Substituents : Systematically replace thiophene with furan/pyrrole or benzothiazole with benzoxazole.
  • Bioisosteric Replacement : Swap the sulfanyl group with ether or amine linkers to assess hydrogen-bonding impact.
  • High-Throughput Screening : Use microplate assays (e.g., 96-well) to test analogs against kinase targets (e.g., EGFR, CDK2) and correlate inhibition with structural descriptors (e.g., Hammett σ values) .

Q. How can researchers address low yields in the final coupling step (e.g., acetamide-thiol linkage)?

  • Catalyst Screening : Test Pd(0)/Cu(I) systems for C–S bond formation efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C.
  • Workup Optimization : Extract unreacted thiols with ethyl acetate (pH 7–8) to minimize byproduct contamination .

Methodological Notes

  • Crystallography : SHELXL’s twin refinement tools are critical for handling pseudo-merohedral twinning in triazolopyridazine derivatives .
  • Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidant assays) and validate cytotoxicity via dual Annexin V/PI staining .
  • Data Reproducibility : Archive raw NMR (FID files) and crystallographic data (CIF files) in institutional repositories for peer review .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.